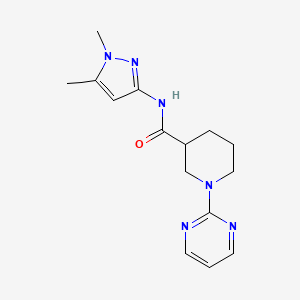![molecular formula C18H14Cl2N2O3S B15101545 (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B15101545.png)
(5Z)-2-[(2,4-dichlorophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-2-[(2,4-dichlorophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with dichlorophenyl and dimethoxybenzylidene groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 2,4-dichloroaniline with 2,4-dimethoxybenzaldehyde in the presence of a thiazolone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-2-[(2,4-dichlorophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced thiazolone derivatives.
Substitution: Formation of substituted thiazolone compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(5Z)-2-[(2,4-dichlorophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in the synthesis of high-performance polymers.
Bromine Compounds: Compounds containing bromine, known for their reactivity and use in various chemical transformations.
4-Methoxyphenethylamine: A compound used in the synthesis of various organic molecules and materials.
Uniqueness
(5Z)-2-[(2,4-dichlorophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its specific structural features, such as the presence of both dichlorophenyl and dimethoxybenzylidene groups on the thiazolone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H14Cl2N2O3S |
|---|---|
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
(5Z)-2-(2,4-dichlorophenyl)imino-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14Cl2N2O3S/c1-24-12-5-3-10(15(9-12)25-2)7-16-17(23)22-18(26-16)21-14-6-4-11(19)8-13(14)20/h3-9H,1-2H3,(H,21,22,23)/b16-7- |
InChI-Schlüssel |
STNHJJKPNURJEW-APSNUPSMSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-6-(trifluoromethoxy)quinoline-3-carboxamide](/img/structure/B15101470.png)
![N-{4-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B15101477.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15101485.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15101491.png)
![N-ethyl-2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15101495.png)
![2-Imino-1-[(4-methylphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one](/img/structure/B15101499.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15101500.png)
![7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101505.png)
![[1-({[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B15101508.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15101513.png)
![(5Z)-3-(2-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15101522.png)

![ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B15101538.png)
![2-azaperhydroepinyl-N-[4-(4-methylphenyl)(1,3-thiazol-2-yl)]acetamide](/img/structure/B15101540.png)
